(E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Description
(E)-N'-[5-(4-Methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a structurally complex compound featuring a thiazole core substituted with a 4-methanesulfonylbenzoyl group at position 5 and an N,N-dimethylmethanimidamide moiety at position 2. The methanesulfonyl (mesyl) group enhances solubility and may contribute to interactions with sulfonyl-binding biological targets, while the thiazole ring provides a heterocyclic scaffold common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17(2)9-16-14-15-8-12(21-14)13(18)10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPAHPNARRVJQP-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Methanesulfonylbenzoyl Group: The methanesulfonylbenzoyl group can be introduced via Friedel-Crafts acylation using methanesulfonyl chloride and a benzoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the intermediate with dimethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and mild heating.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N’-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. For example, it has been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine catabolism .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- The target compound’s thiazole core differentiates it from benzimidazole (4b) and thiadiazole/oxadiazole analogs .
- Substituents like methanesulfonylbenzoyl contrast with tosyl (4b) or benzoyl groups (6, 8b) in electronic and steric properties.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The absence of reported melting points for the target compound highlights a gap in current data compared to analogs like 4b and 6 .
- IR spectra of thiadiazole derivatives (6, 8b) show strong C=O stretches (~1600–1700 cm⁻¹), suggesting similar conjugation effects if the target compound’s benzoyl group is analyzed .
Comparison with Analogous Syntheses :
- Compound 4b (benzimidazole analog) was synthesized via coupling of benzimidazole-2-amine with tosyl chloride, followed by imidamide formation .
- Thiadiazole derivatives (e.g., 6, 8b) were prepared using hydroxylamine hydrochloride or active methylene compounds under reflux with acetic acid .
Pharmacological Potential
While biological data for the target compound is unavailable, structural analogs suggest possible applications:
Biological Activity
The compound (E)-N'-[5-(4-methanesulfonylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, research has shown that related thiazole compounds demonstrate cytotoxic effects against lung cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.12 ± 0.34 | |
| Compound B | HCC827 (Lung) | 6.75 ± 0.19 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain thiazole derivatives possess notable antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 18 | |
| This compound | TBD | TBD | TBD |
The mechanisms through which thiazole derivatives exert their biological effects often involve interaction with specific molecular targets within cells. For antitumor activity, these compounds may induce apoptosis through the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation and survival. Similarly, their antimicrobial effects may result from interference with bacterial protein synthesis or DNA replication.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the substituents significantly influenced their cytotoxicity against various cancer cell lines. The study highlighted the promising nature of thiazole derivatives as candidates for further development into anticancer agents.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of thiazole-based compounds against multi-drug resistant bacteria. The results showed that certain derivatives exhibited potent activity against resistant strains, suggesting their potential use in treating infections where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
